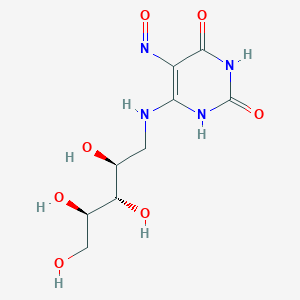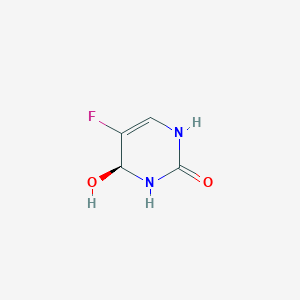![molecular formula C10H20O6P2S B10776730 S-[(2E)-3,7-Dimethylocta-2,6-dienyl] trihydrogenthiodiphosphate](/img/structure/B10776730.png)
S-[(2E)-3,7-Dimethylocta-2,6-dienyl] trihydrogenthiodiphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-[(2E)-3,7-Dimethylocta-2,6-dienyl] trihydrogenthiodiphosphate is an organic compound belonging to the class of acyclic monoterpenoids. It is a small molecule with a chemical formula of C10H20O6P2S and a molecular weight of 330.275 g/mol . This compound is characterized by its unique structure, which includes a monoterpenoid backbone and a thiophosphate group.
Métodos De Preparación
The synthesis of S-[(2E)-3,7-Dimethylocta-2,6-dienyl] trihydrogenthiodiphosphate typically involves the reaction of a suitable monoterpenoid precursor with thiophosphoric acid derivatives under controlled conditions. The specific synthetic routes and reaction conditions can vary, but common methods include:
Step 1: Preparation of the monoterpenoid precursor, such as geraniol or nerol, through extraction or chemical synthesis.
Step 2: Reaction of the monoterpenoid precursor with thiophosphoric acid derivatives, such as thiophosphoryl chloride, in the presence of a base like pyridine or triethylamine.
Análisis De Reacciones Químicas
S-[(2E)-3,7-Dimethylocta-2,6-dienyl] trihydrogenthiodiphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The thiophosphate group can undergo substitution reactions with nucleophiles like amines or alcohols, forming substituted derivatives.
Aplicaciones Científicas De Investigación
S-[(2E)-3,7-Dimethylocta-2,6-dienyl] trihydrogenthiodiphosphate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.
Mecanismo De Acción
The mechanism of action of S-[(2E)-3,7-Dimethylocta-2,6-dienyl] trihydrogenthiodiphosphate involves its interaction with specific molecular targets and pathways. The compound is known to target enzymes involved in prenylation processes, such as prenyltransferases. By inhibiting or modulating these enzymes, the compound can affect various biological pathways, leading to its observed effects .
Comparación Con Compuestos Similares
S-[(2E)-3,7-Dimethylocta-2,6-dienyl] trihydrogenthiodiphosphate can be compared with other similar compounds, such as:
Geranyl thiophosphate: Similar in structure but lacks the specific thiophosphate group.
Neryl thiophosphate: Another related compound with a different isomeric form of the monoterpenoid backbone.
Farnesyl thiophosphate: A longer-chain monoterpenoid with similar functional groups but different biological activities.
Propiedades
Fórmula molecular |
C10H20O6P2S |
|---|---|
Peso molecular |
330.28 g/mol |
Nombre IUPAC |
[(2Z)-3,7-dimethylocta-2,6-dienyl]sulfanyl-phosphonooxyphosphinic acid |
InChI |
InChI=1S/C10H20O6P2S/c1-9(2)5-4-6-10(3)7-8-19-18(14,15)16-17(11,12)13/h5,7H,4,6,8H2,1-3H3,(H,14,15)(H2,11,12,13)/b10-7- |
Clave InChI |
AKIXWSDUEPPMKM-YFHOEESVSA-N |
SMILES isomérico |
CC(=CCC/C(=C\CSP(=O)(O)OP(=O)(O)O)/C)C |
SMILES canónico |
CC(=CCCC(=CCSP(=O)(O)OP(=O)(O)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


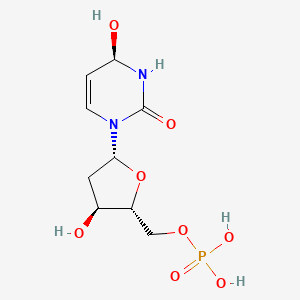
![[(2R,3R,4S)-2,3,4,6-tetrahydroxyhexyl] dihydrogen phosphate](/img/structure/B10776655.png)
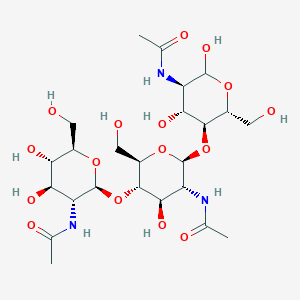
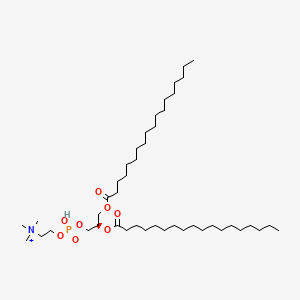
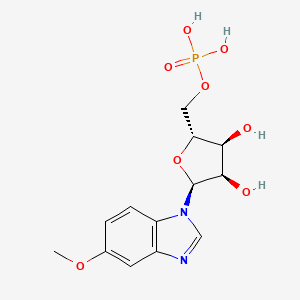
![2,5-Dibenzyloxy-3-hydroxy-hexanedioic acid bis-[(2-hydroxy-indan-1-YL)-amide]](/img/structure/B10776679.png)
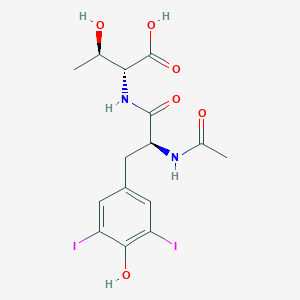
![3-[(5Z)-5-[[4-(2-carboxyethyl)-5-[(Z)-(3-ethyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-methyl-1H-pyrrol-2-yl]methylidene]-2-[(3-ethyl-4-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B10776691.png)
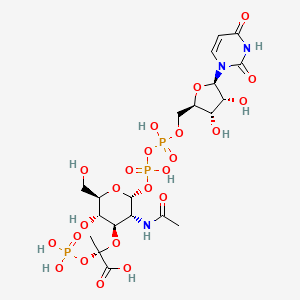
![(2R)-2-amino-3-[[(3R,5R)-5-[(R)-amino(carboxy)methyl]-1,2-oxazolidin-3-yl]sulfanyl]propanoic acid](/img/structure/B10776707.png)
![[[(2S,3R,4R,5S)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]oxy-hydroxyphosphoryl]methylphosphonic acid](/img/structure/B10776721.png)
![(2R)-8-Benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-(4-iodobenzyl)-7,8-dihydroimidazo[1,2-A]pyrazin-3(2H)-one](/img/structure/B10776726.png)
